![molecular formula C19H23BrN2O2 B14199403 6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol CAS No. 866218-38-4](/img/structure/B14199403.png)
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol is an organic compound with the molecular formula C19H23BrN2O2. It is characterized by the presence of a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a bromine atom and a methyl group. This compound is part of the azobenzene family, known for their photoresponsive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol typically involves the following steps:
Diazotization: The starting material, 4-bromo-2-methylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-phenoxyhexan-1-ol in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzene compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol has several scientific research applications:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for its use in targeted drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that change properties in response to light.
Mecanismo De Acción
The mechanism of action of 6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol involves the photoisomerization of the diazenyl group. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization can induce changes in the molecular conformation and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}hexyl methacrylate: Similar in structure but with a methoxy group instead of a bromine atom.
6-{4-[(4-Methylphenyl)diazenyl]phenoxy}hexan-1-ol: Lacks the bromine substitution.
6-{4-[(4-Chlorophenyl)diazenyl]phenoxy}hexan-1-ol: Contains a chlorine atom instead of bromine.
Uniqueness
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and photoresponsive properties. The combination of the diazenyl group and the bromine substitution makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
866218-38-4 |
|---|---|
Fórmula molecular |
C19H23BrN2O2 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
6-[4-[(4-bromo-2-methylphenyl)diazenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C19H23BrN2O2/c1-15-14-16(20)6-11-19(15)22-21-17-7-9-18(10-8-17)24-13-5-3-2-4-12-23/h6-11,14,23H,2-5,12-13H2,1H3 |
Clave InChI |
BTHQDGIXLCUYEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)N=NC2=CC=C(C=C2)OCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
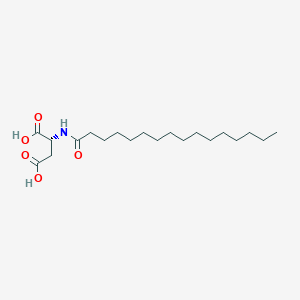
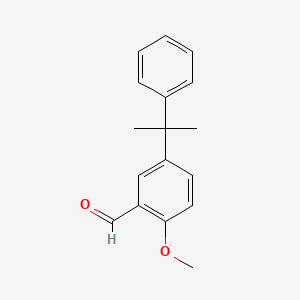

![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)

![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
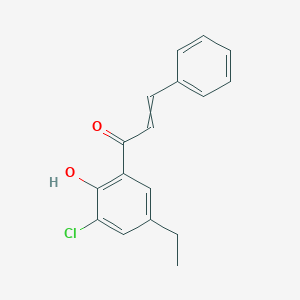
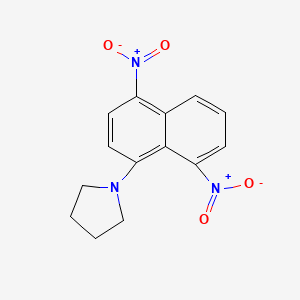
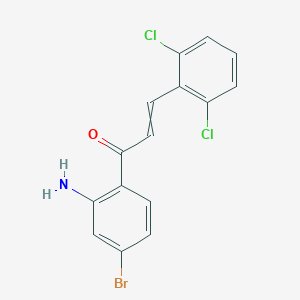
![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
